molecular formula C15H18N2O2S B2387353 N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzamide CAS No. 873010-76-5

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzamide

Cat. No.: B2387353
CAS No.: 873010-76-5
M. Wt: 290.38
InChI Key: DJSRRNAOCXNRMF-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzamide is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly for its structural relationship to compounds that modulate ion channel and oncogenic targets. Its core structure incorporates a benzamide moiety linked to a 2,4-dimethylthiazole group, a pharmacophore pattern observed in several biologically active classes. For instance, closely related N-(thiazol-2-yl)benzamide analogs have been identified and functionally characterized as potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . This suggests potential utility as a research tool for probing the poorly understood physiological functions of this receptor. Furthermore, the benzothiazole scaffold, a privileged structure in medicinal chemistry, is extensively documented for its broad spectrum of anticancer activities and its crucial role in inhibiting metalloenzymes like carbonic anhydrase . The structural features of this compound, including the 4-methoxybenzamide group, are common in molecules investigated for their anti-proliferative properties against various cancer cell lines, positioning it as a candidate for exploration in oncology and chemical biology research.

Properties

IUPAC Name

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10-14(20-11(2)17-10)8-9-16-15(18)12-4-6-13(19-3)7-5-12/h4-7H,8-9H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSRRNAOCXNRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CCNC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzamide involves several steps. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This method involves the condensation of α-haloketones with thioamides under acidic conditions. The resulting thiazole intermediate is then subjected to further reactions to introduce the 2,4-dimethyl and 5-ethyl substituents .

For the industrial production of this compound, large-scale synthesis may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The final step involves the coupling of the thiazole intermediate with 4-methoxybenzoyl chloride to form the desired product .

Chemical Reactions Analysis

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects . The compound’s anti-inflammatory properties may be attributed to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthetic pathways, and functional properties of related thiazole-benzamide derivatives.

Structural Analogues
Compound Name Key Structural Differences Evidence Source
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide Thiazole ring substituted with 4-methylphenyl and phenyl groups; lacks ethyl spacer.
N-[2-(4-Methoxyphenyl)ethyl]-2-{[6-(2,4-dimethylthiazol-5-yl)pyridazinyl]sulfanyl}acetamide Pyridazine-thiazole core with sulfanyl-acetamide linker; distinct electronic profile.
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Chloro-thiazole with difluorobenzamide; halogenation alters polarity and binding affinity.
N-[3-(3-Methoxypropyl)-2-phenylimino-4-thiophen-2-yl-1,3-thiazol-5-yl]-4-methylbenzamide Thiophene and phenylimino substituents; imino group modifies conjugation.

Key Observations :

  • Substituent Effects : The 2,4-dimethyl group on the thiazole (target compound) enhances hydrophobicity compared to halogenated (e.g., chloro in ) or aryl-substituted (e.g., phenyl in ) analogs.
  • Linker Flexibility : The ethyl spacer in the target compound may improve conformational flexibility relative to rigid acetamide or sulfanyl linkers (e.g., ).

Functional Insights :

  • The 4-methoxy group in the target compound and its analogs (e.g., ) enhances solubility relative to non-polar aryl substituents.
  • Thiazole dimethyl groups (as in the target) may improve metabolic stability compared to halogenated derivatives (e.g., ).

Biological Activity

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzamide is a synthetic compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C15H20N2O3SC_{15}H_{20}N_{2}O_{3}S. The presence of both a thiazole ring and a methoxybenzamide moiety contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC15H20N2O3S
Molecular Weight304.40 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may modulate the activity of specific enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes that are crucial in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It may act as an allosteric modulator at certain receptor sites, impacting neurotransmitter release and cellular excitability.

Biological Activities

Research has shown that this compound exhibits various biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogens.
  • Anticancer Potential: Investigations into its anticancer effects have indicated potential efficacy in inhibiting tumor cell proliferation in vitro.
  • Anti-inflammatory Effects: The compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of various thiazole derivatives, including this compound. It was found to significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity.

Study 2: Antimicrobial Efficacy

In another study published in Antibiotics, the compound demonstrated significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.

Study 3: Mechanistic Insights

A mechanistic study conducted using biochemical assays revealed that the compound inhibits key enzymes involved in the inflammatory response, suggesting its potential use in treating inflammatory diseases.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H and 13C NMR confirm the thiazole proton environment (δ 2.5–3.0 ppm for methyl groups) and benzamide carbonyl resonance (δ ~165 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., exact mass 350.1095 for C19H21N3O2S) .
  • X-ray Crystallography : Resolves stereochemical uncertainties in solid-state conformation, particularly for the ethyl linker and methoxybenzamide orientation .

How does this compound compare to structurally similar thiazole derivatives in biological activity?

Advanced Research Question

  • Anticancer Activity : Compared to analogs like 4-(2,4-dimethylthiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine, the methoxybenzamide group enhances solubility but may reduce kinase inhibition potency due to steric hindrance .
  • Antimicrobial Screening : Thiazole-ethylamide derivatives show moderate activity against Gram-positive bacteria (MIC ~8 µg/mL), but the 4-methoxy group does not significantly improve efficacy over methyl or chloro substituents .

What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

Advanced Research Question

  • Fragment Replacement : Systematically modifying the benzamide (e.g., replacing methoxy with nitro or trifluoromethyl groups) and thiazole substituents (e.g., alkyl vs. aryl) to assess impact on bioactivity .
  • Computational Docking : Using AutoDock Vina to predict binding affinities to targets like CDK2 or PTHLH, validated by enzyme inhibition assays (IC50 measurements) .
  • Metabolic Stability Assays : Incubating with liver microsomes to correlate substituents (e.g., methoxy vs. methyl) with half-life improvements .

How can researchers address contradictions in reported biological data for this compound?

Advanced Research Question

  • Assay Standardization : Discrepancies in anticancer IC50 values (e.g., 2 µM vs. 10 µM) may arise from cell line variability (e.g., HeLa vs. MCF-7). Use standardized protocols (e.g., NCI-60 panel) and control compounds .
  • Solubility Adjustments : Bioactivity variations in microbial studies may stem from DMSO concentration differences. Pre-solubilize in <0.1% DMSO and confirm via HPLC .

What strategies are effective for improving the compound’s pharmacokinetic profile?

Advanced Research Question

  • Prodrug Design : Esterification of the benzamide (e.g., methoxy to methyl ester) enhances oral bioavailability, as shown in rat models with 2-fold AUC increases .
  • Lipophilicity Reduction : Introducing polar groups (e.g., hydroxyl or carboxylate) on the ethyl linker improves aqueous solubility but may require PEGylation to maintain blood-brain barrier penetration .

How can researchers validate target engagement in cellular models?

Advanced Research Question

  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to putative targets (e.g., CDK2) by measuring protein thermal stability shifts in lysates treated with 10 µM compound .
  • siRNA Knockdown : Correlate reduced target protein levels (e.g., via siRNA against CDK2) with diminished compound efficacy (e.g., apoptosis assays) to confirm mechanism .

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